JNJ-40068782

mGlu2 PAM Allosteric Modulation Cooperativity

Researchers studying mGlu2 allosteric modulation face a critical gap: standard PAMs like BINA (α=4.8) and LY487379 (α=2.3) fail to achieve the cooperativity needed to robustly probe receptor function. JNJ-40068782 resolves this with the highest reported affinity cooperativity factor (α=6.7) and is the sole mGlu2 PAM for which a high-affinity tritiated radioligand ([3H]JNJ-40068782, KD~10 nM) exists-enabling competitive binding, allosteric site occupancy, and ex vivo autoradiography assays that no other PAM can support. • α=6.7 cooperativity-surpasses BINA (4.8) and LY487379 (2.3) for maximal glutamate potentiation. • [3H]JNJ-40068782 (KD ~10 nM) uniquely available-enables target engagement and novel PAM screening. • In vivo-validated reference: reverses PCP-induced hyperlocomotion (ED50 5.7 mg/kg s.c.).

Molecular Formula C21H23N3O
Molecular Weight 333.44
CAS No. 950196-50-6
Cat. No. B608216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-40068782
CAS950196-50-6
SynonymsJNJ-40068782;  JNJ 40068782;  JNJ40068782 .
Molecular FormulaC21H23N3O
Molecular Weight333.44
Structural Identifiers
SMILESN#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O
InChIInChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2
InChIKeyRVRHQHDKALSKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-40068782 mGlu2 PAM Overview


JNJ-40068782 (3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one) is a systemically active positive allosteric modulator (PAM) of the metabotropic glutamate type 2 (mGlu2) receptor [1]. This compound exhibits a saturable binding affinity (KD ~10 nM) for both recombinant human mGlu2 and native rat brain receptors and potentiates the receptor's response to the endogenous agonist L-glutamate, as demonstrated by a leftward and upward shift in glutamate concentration-effect curves in [35S]GTPγS binding assays [1].

1
Pathway Study Fit

mGlu2 allosteric modulation and glutamate-response potentiation studies

2
Tool Compound Context

Reported high-affinity radioligand supports allosteric-site occupancy and target-engagement assays

3
Model-Response Context

Reported in vivo behavioral model response supports CNS research model selection

JNJ-40068782 vs. In-Class mGlu2 PAMs


Positive allosteric modulators (PAMs) of mGlu2, including BINA, LY487379, and CBiPES, are not interchangeable due to marked differences in their ability to enhance agonist affinity (cooperativity factor α) and their distinct in vivo pharmacodynamic profiles [1]. Direct comparative studies demonstrate that JNJ-40068782 elicits a significantly greater enhancement of L-glutamate affinity (α = 6.7) compared to LY487379 (α = 2.3) and BINA (α = 4.8) [2]. Furthermore, JNJ-40068782 is distinguished by the availability of a high-affinity tritiated radioligand ([3H]JNJ-40068782, KD ~10 nM), a unique tool that enables detailed allosteric binding studies and target engagement assays, which is not available for the other comparator PAMs [1]. These quantitative differences in both pharmacological cooperativity and available research tools preclude the assumption that one mGlu2 PAM can serve as a direct functional substitute for another in research applications.

This Compound

JNJ-40068782 — reported higher cooperativity factor and exclusive tritiated radioligand tool availability

In-Class PAMs

LY487379, BINA, CBiPES — cooperativity profiles differ; radioligand tools not available for allosteric-site studies

Key Differentiator

Cooperativity factor differences may shift functional response interpretation across mGlu2 PAMs

Tool Gap

Absence of a PAM-site radioligand limits direct allosteric binding comparisons with other mGlu2 modulators

JNJ-40068782 Evidence Guide


Enhanced mGlu2 Cooperativity (α)

JNJ-40068782 enhances the binding affinity of the endogenous agonist L-glutamate for the mGlu2 receptor to a greater extent than the comparator PAMs LY487379 and BINA [1]. In a head-to-head comparison using the same [3H]LY341495 radioligand binding assay and an extended allosteric ternary complex model, the affinity cooperativity factor (α) was determined [1].

mGlu2 Cooperativity (α)
Head-to-head
α = 6.7 vs LY487379 (2.3) and BINA (4.8)
Supports cooperativity-driven pathway-response interpretation
[3H]LY341495 binding; HEK293-hmGlu2 membranes
mGlu2 PAM Allosteric Modulation Cooperativity Binding Affinity L-glutamate

mGlu2 Agonist Potentiation

In a functional [35S]GTPγS binding assay, JNJ-40068782 demonstrates a clear PAM effect, shifting the glutamate concentration-response curve [1].

Agonist Potentiation
Cross-study
EC50 = 143 nM; CBiPES: 92.8 nM
Reported functional potentiation context in [35S]GTPγS assay
CHO cell membranes; EC20-equivalent glutamate
mGlu2 PAM Functional Assay EC50 [35S]GTPγS Potentiation

In Vivo PCP Hyperlocomotion Reversal

JNJ-40068782 effectively reverses phencyclidine (PCP)-induced hyperlocomotion in mice, a model predictive of antipsychotic activity [1].

PCP Hyperlocomotion Reversal
Cross-study
ED50 = 5.7 mg/kg (s.c.)
Reported in vivo model-response context
Mouse model; systemic activity benchmark
mGlu2 PAM In Vivo Efficacy PCP Hyperlocomotion Schizophrenia Model ED50

Exclusive Research Tool: [3H]JNJ-40068782 as a High-Affinity mGlu2 PAM Radioligand

JNJ-40068782 is the only mGlu2 PAM for which a tritiated radioligand, [3H]JNJ-40068782, has been developed and characterized [1]. This radioligand binds with high affinity to both recombinant human and native rat mGlu2 receptors [1].

Radioligand Tool
Head-to-head
[3H]JNJ-40068782 KD ~10 nM — exclusive to this PAM
Unique allosteric-site occupancy and target-engagement tool
No comparable radioligand for LY487379, BINA, or CBiPES
mGlu2 PAM Radioligand Binding Assay Allosteric Site Target Engagement KD

JNJ-40068782 Application Scenarios


mGlu2 Allosteric Modulation & Cooperativity

Due to its highest quantified affinity cooperativity factor (α = 6.7) compared to BINA (α = 4.8) and LY487379 (α = 2.3) [1], JNJ-40068782 is the preferred tool for studies requiring robust enhancement of endogenous glutamate signaling at the mGlu2 receptor. This makes it particularly suitable for probing the functional consequences of high cooperativity PAM engagement in both in vitro and ex vivo systems.

Allosteric Binding Site & Target Engagement

The availability of [3H]JNJ-40068782 (KD ∼10 nM) is a unique asset [2]. This radioligand enables competitive binding assays to characterize novel PAMs, determination of allosteric site occupancy, and ex vivo autoradiography. It is an indispensable tool for labs focused on the molecular pharmacology of the mGlu2 receptor or screening for new allosteric ligands.

In Vivo Efficacy: Schizophrenia & Psychosis Models

JNJ-40068782 has demonstrated systemic activity in a validated behavioral model, reversing PCP-induced hyperlocomotion with an ED50 of 5.7 mg/kg s.c. [2]. This quantitative benchmark makes it a well-characterized reference compound for in vivo studies investigating the therapeutic potential of mGlu2 PAMs in treating positive symptoms of schizophrenia and other CNS disorders characterized by glutamatergic dysfunction.

Application
Selection Property
Validation Focus
mGlu2 allosteric modulation studies
Cooperativity factor context
Glutamate-response potentiation and pathway interpretation
Allosteric-site occupancy research
Radioligand binding tool context
Target engagement and competition binding assays
CNS behavioral model studies
In vivo model-response context
PCP-induced hyperlocomotion endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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